molecular formula C12H14N2O2S B1426627 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1353000-09-5

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No.: B1426627
CAS No.: 1353000-09-5
M. Wt: 250.32 g/mol
InChI Key: YEUYOPDFWZKBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a dimethyl-substituted benzothiazole ring attached to a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as acetic anhydride, under acidic conditions.

    Dimethylation: The benzothiazole ring is then subjected to dimethylation using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Glycine Moiety: The final step involves the reaction of the dimethyl-substituted benzothiazole with glycine or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert solvents like tetrahydrofuran or ethanol.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are often conducted under controlled temperatures and in the presence of catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzothiazole derivatives

    Substitution: Nitrated or halogenated benzothiazole derivatives

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine: has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as an inhibitor of specific enzymes.

    Medicine: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine: can be compared with other benzothiazole derivatives, such as:

  • N-(5,6-dimethyl-1,3-benzothiazol-2-yl)hexanamide
  • N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine
  • N-cyclohexyl-N’-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea

These compounds share a similar benzothiazole core but differ in the substituents attached to the ring. The uniqueness of This compound lies in its specific glycine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-7-4-9-10(5-8(7)2)17-12(13-9)14(3)6-11(15)16/h4-5H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUYOPDFWZKBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 2
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 3
Reactant of Route 3
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 4
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 5
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 6
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.